Cas no 1368898-51-4 (7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole)

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
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- 1H-Indole, 7-chloro-2,3-dihydro-3-(1-methylethyl)-
- 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole
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- MDL: MFCD21876996
- インチ: 1S/C11H14ClN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3
- InChIKey: UMRQDENBJXWFAR-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2Cl)C(C(C)C)C1
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338914-10.0g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 10.0g |
$6697.0 | 2025-03-18 | |
Enamine | EN300-338914-5.0g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 | |
Enamine | EN300-338914-2.5g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 2.5g |
$3051.0 | 2025-03-18 | |
Enamine | EN300-338914-0.1g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
Enamine | EN300-338914-5g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 5g |
$4517.0 | 2023-09-03 | ||
Enamine | EN300-338914-10g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 10g |
$6697.0 | 2023-09-03 | ||
Enamine | EN300-338914-0.05g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
Enamine | EN300-338914-0.25g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
Enamine | EN300-338914-1.0g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
Enamine | EN300-338914-0.5g |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368898-51-4 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 |
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 1368898-51-4 and Product Name: 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole
The compound with the CAS number 1368898-51-4 and the product name 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a chloro substituent at the 7-position and an isopropyl group at the 3-position of the dihydroindole core imparts distinct chemical properties that make it a valuable scaffold for drug discovery.
Recent research has highlighted the importance of dihydroindole derivatives in the development of novel therapeutic agents. The 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole structure exhibits promising pharmacological activities, particularly in the realm of central nervous system (CNS) disorders. Studies have demonstrated its potential as a precursor for compounds that modulate neurotransmitter pathways, offering a new avenue for treating conditions such as depression, anxiety, and neurodegenerative diseases. The chloro group enhances lipophilicity, facilitating better blood-brain barrier penetration, which is crucial for CNS-targeted therapies.
In addition to its CNS applications, this compound has shown promise in combating various inflammatory conditions. The dihydroindole moiety is known to interact with multiple biological targets, including enzymes and receptors involved in inflammation pathways. Preliminary in vitro studies have indicated that derivatives of 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. This makes it a compelling candidate for further exploration in developing anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthesis of 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the dihydroindole core efficiently. These techniques not only streamline the synthetic route but also enhance scalability, making it feasible for industrial production.
One of the most intriguing aspects of this compound is its versatility as a building block for more complex molecules. Medicinal chemists have leveraged its scaffold to design libraries of derivatives with tailored pharmacological profiles. By modifying substituents at different positions on the indole ring, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. This modular approach has led to several promising candidates entering preclinical development pipelines.
The role of computational chemistry in optimizing derivatives of 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal conformations for drug-receptor interactions. By integrating experimental data with computational insights, scientists can accelerate the discovery process and reduce reliance on trial-and-error experimentation.
Future directions in research are likely to focus on exploring the structure-activity relationships (SAR) of this compound further. Investigating how changes in substituent size, electronic properties, and stereochemistry affect biological activity will provide critical insights into designing next-generation therapeutics. Additionally, exploring its potential in combination therapies may uncover synergistic effects that enhance treatment outcomes.
The broader impact of compounds like 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole extends beyond individual drug development. They serve as essential tools for understanding fundamental biological processes and identifying new therapeutic targets. As research progresses, it is anticipated that this class of dihydroindole derivatives will continue to contribute significantly to advancements in human health.
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